DNA relaxation-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DNA relaxation-IN-1 is a compound used in biochemical and biophysical studies to investigate the intercalation of small molecules into DNA. This compound is particularly useful in assays involving DNA topoisomerase I, an enzyme that facilitates the relaxation of supercoiled DNA by inducing transient single-strand breaks. The study of this compound provides insights into the mechanisms of DNA manipulation and the interactions between DNA and various small molecules .

Métodos De Preparación

The preparation of DNA relaxation-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of topoisomerase I-mediated DNA relaxation assays. These assays typically involve the use of a supercoiled plasmid to mimic the topological constraints of genomic DNA. The reaction conditions often require the presence of divalent cations such as magnesium ions (Mg²⁺) and ATP .

Análisis De Reacciones Químicas

DNA relaxation-IN-1 undergoes various chemical reactions, including intercalation, oxidation, and reduction. The intercalation process involves the insertion of the compound between two consecutive base pairs of DNA, leading to an increase in the length of the DNA and an unwinding of the DNA helix . Common reagents used in these reactions include ethidium bromide for staining and visualization, and various buffers to maintain the pH and ionic strength of the reaction environment . Major products formed from these reactions include relaxed DNA and DNA-topoisomerase complexes .

Aplicaciones Científicas De Investigación

DNA relaxation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the intercalation of small molecules into DNA and to investigate the binding properties of various drugs. In biology, it helps in understanding the mechanisms of DNA replication, repair, and transcription. In medicine, this compound is used to explore the interactions between DNA and anticancer agents, providing insights into the development of new therapeutic drugs . Additionally, it is used in industrial applications to study the effects of various compounds on DNA structure and function .

Mecanismo De Acción

The mechanism of action of DNA relaxation-IN-1 involves its interaction with DNA topoisomerase I. The compound intercalates between the base pairs of DNA, causing the DNA helix to unwind. Topoisomerase I then induces a transient single-strand break in the DNA, allowing the DNA to relax and relieve the topological stress. This process is essential for various cellular functions, including DNA replication and transcription . The molecular targets of this compound include the DNA helix and the topoisomerase I enzyme .

Comparación Con Compuestos Similares

DNA relaxation-IN-1 is unique in its ability to efficiently intercalate into DNA and facilitate the relaxation of supercoiled DNA. Similar compounds include various topoisomerase inhibitors such as camptothecin, topotecan, and irinotecan . These compounds also target DNA topoisomerase I but differ in their chemical structures and specific binding properties. This compound is particularly noted for its robust performance in DNA relaxation assays and its ability to provide detailed insights into DNA-drug interactions .

Propiedades

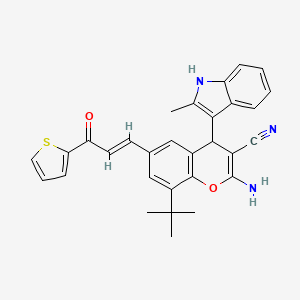

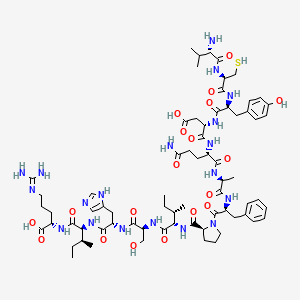

Fórmula molecular |

C30H27N3O2S |

|---|---|

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

2-amino-8-tert-butyl-4-(2-methyl-1H-indol-3-yl)-6-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C30H27N3O2S/c1-17-26(19-8-5-6-9-23(19)33-17)27-20-14-18(11-12-24(34)25-10-7-13-36-25)15-22(30(2,3)4)28(20)35-29(32)21(27)16-31/h5-15,27,33H,32H2,1-4H3/b12-11+ |

Clave InChI |

XAAIDHPZKXBLMF-VAWYXSNFSA-N |

SMILES isomérico |

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)/C=C/C(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |

SMILES canónico |

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)C=CC(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)

![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)